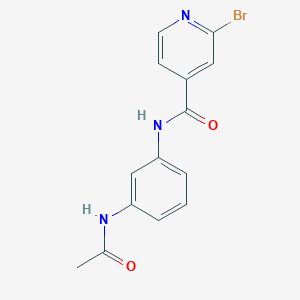
2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide” is a chemical compound. It is related to isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Additionally, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of related compounds like pyridinecarboxaldehydes has been studied using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . These studies have determined structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis
Isonicotinamide, a related compound, is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-bromopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9(19)17-11-3-2-4-12(8-11)18-14(20)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPCVKKYZYNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2555926.png)

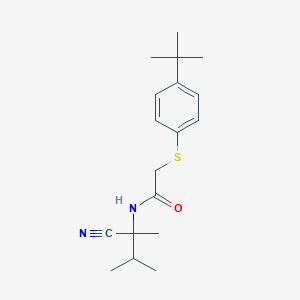
![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)
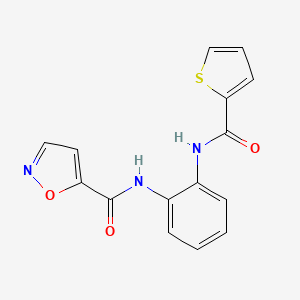
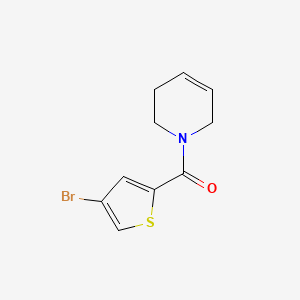
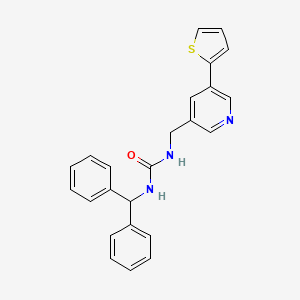
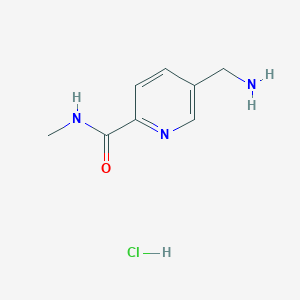
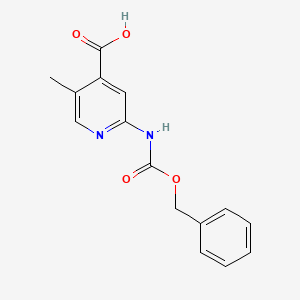

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)
![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)
